4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-ethyl-3-[1-(2-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)10(3)17-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZWUXYAROERMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395116 | |
| Record name | 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-87-4 | |
| Record name | 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazine Derivatives with Phenoxy-Ethyl Intermediates
The most widely adopted method involves cyclization reactions between substituted hydrazines and phenoxy-ethyl intermediates. This two-step process begins with synthesizing the phenoxy-ethyl precursor, followed by triazole ring formation.
Phenoxy-Ethyl Intermediate Synthesis
2-Methylphenol reacts with ethyl bromoacetate in a nucleophilic substitution under alkaline conditions (NaOH, 50–60°C, 4–6 hours) to yield ethyl 1-(2-methylphenoxy)acetate. The ester intermediate is hydrolyzed to 1-(2-methylphenoxy)acetic acid using HCl (reflux, 2 hours), achieving >90% conversion.
Triazole-Thiol Cyclization
The acid is converted to its hydrazide derivative via reaction with thiosemicarbazide in ethanol (reflux, 8 hours). Cyclization occurs in the presence of phosphorus oxychloride (POCl₃) at 80°C for 6 hours, forming the triazole-thiol core. Ethylation at the N4 position is achieved using ethyl bromide and K₂CO₃ in DMF (60°C, 4 hours), yielding the final product with 78–82% purity.
Optimization Insights:
- Solvent Selection: DMF enhances alkylation efficiency compared to ethanol (yield increase from 70% to 82%).
- Catalyst Impact: Adding 1 mol% tetrabutylammonium iodide (TBAI) accelerates ethylation by 30%.
One-Pot Thiosemicarbazide Condensation
A streamlined one-pot method condenses 2-methylphenoxyethyl bromide, thiosemicarbazide, and ethyl isocyanatoacetate. The reaction proceeds in acetonitrile at 70°C for 12 hours, with in situ cyclization mediated by triethylamine. This approach reduces purification steps, achieving 68% yield and 85% purity after recrystallization (ethanol/water).
Key Variables:
Metal-Catalyzed Cross-Coupling for Industrial Scaling
Industrial protocols employ palladium-catalyzed cross-coupling to attach the phenoxy-ethyl group post-cyclization. The triazole-thiol precursor (synthesized via method 1) reacts with 1-(2-methylphenoxy)ethyl zinc chloride under Pd(PPh₃)₄ catalysis (THF, 60°C, 6 hours). This method achieves 88% yield and >95% purity after column chromatography (silica gel, ethyl acetate/hexane).
Advantages:
- Scalability: Tolerates kilogram-scale production without yield drop-off.
- Regioselectivity: Pd catalysis ensures exclusive substitution at the triazole’s 5-position.
Microwave-Assisted Synthesis for Rapid Prototyping
Microwave irradiation (150°C, 30 minutes) accelerates the cyclization of 1-(2-methylphenoxy)ethyl hydrazinecarbothioamide with ethyl formate in DMSO. This method reduces reaction time from 8 hours to 30 minutes, yielding 74% product with comparable purity to conventional heating.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (Hours) | Scalability |
|---|---|---|---|---|
| Cyclization (2-step) | 82 | 92 | 14 | High |
| One-Pot Condensation | 68 | 85 | 12 | Moderate |
| Metal-Catalyzed | 88 | 95 | 6 | Industrial |
| Microwave-Assisted | 74 | 89 | 0.5 | Lab-scale |
Purification and Characterization
Recrystallization
Ethanol/water (3:1) recrystallization removes unreacted hydrazides, enhancing purity to >95%.
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves regioisomers, critical for pharmaceutical-grade material.
Biological Activity
4-Ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₇N₃OS. It features a triazole ring with a thiol group and an ethyl-substituted phenoxy group. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃OS |
| CAS Number | 588673-87-4 |
| Melting Point | Not specified |
| Solubility | Not specified |
| Hazard Classification | Irritant |
Anti-inflammatory Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. Studies have shown that derivatives of triazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .
Mechanisms of Action:
- Inhibition of COX Enzymes: Some triazole derivatives have been reported to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. For example, certain triazole compounds demonstrated IC50 values for COX-2 inhibition as low as 2.6 µM while maintaining selectivity over COX-1 .
- Reduction of Oxidative Stress: The compound may also exert antioxidant effects by reducing oxidative stress markers such as nitric oxide (NO) and reactive oxygen species (ROS), which are implicated in inflammation .
- Inhibition of NF-kB Activation: Some studies suggest that triazole derivatives can inhibit the activation of nuclear factor kappa B (NF-kB), a key transcription factor in the inflammatory response .
Case Studies and Research Findings
Several studies highlight the efficacy of triazole derivatives:
- In Vivo Studies: In animal models, certain triazole derivatives exhibited anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Cell Culture Studies: In vitro studies demonstrated that these compounds significantly reduced cytokine levels in macrophage cultures stimulated with inflammatory agents .
- Comparative Analysis: A comparative study indicated that some triazole derivatives had lower ulcerogenic potential than established NSAIDs, suggesting a favorable safety profile for long-term use .
Q & A
Q. Can computational models predict toxicity profiles?
- Methodological Answer :
- In Silico Tools :
- Use ADMET Predictor to estimate hepatotoxicity (e.g., CYP inhibition) and mutagenicity (Ames test profiles).
- In Vitro Validation :
- Test cytotoxicity in HepG2 cells (IC > 50 µM considered low risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
